molecular formula C17H19N5O B2399384 N-(1-cyanocyclohexyl)-3-methyl-4-(1H-1,2,4-triazol-1-yl)benzamide CAS No. 1424450-62-3

N-(1-cyanocyclohexyl)-3-methyl-4-(1H-1,2,4-triazol-1-yl)benzamide

Cat. No.: B2399384
CAS No.: 1424450-62-3
M. Wt: 309.373
InChI Key: VDLVBASAZBXKIM-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-3-methyl-4-(1H-1,2,4-triazol-1-yl)benzamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and have been incorporated into various pharmacologically active agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-3-methyl-4-(1H-1,2,4-triazol-1-yl)benzamide typically involves the reaction of 1-cyanocyclohexane with 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters are carefully monitored to ensure consistency and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining a pure compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-3-methyl-4-(1H-1,2,4-triazol-1-yl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The triazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1-cyanocyclohexyl)-3-methyl-4-(1H-1,2,4-triazol-1-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-3-methyl-4-(1H-1,2,4-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets help in understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with diverse biological activities.

    3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid: A precursor in the synthesis of N-(1-cyanocyclohexyl)-3-methyl-4-(1H-1,2,4-triazol-1-yl)benzamide.

    N-cyclohexylbenzamide: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the cyanocyclohexyl and triazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-3-methyl-4-(1,2,4-triazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-13-9-14(5-6-15(13)22-12-19-11-20-22)16(23)21-17(10-18)7-3-2-4-8-17/h5-6,9,11-12H,2-4,7-8H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLVBASAZBXKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2(CCCCC2)C#N)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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